Catestatin

描述

属性

IUPAC Name |

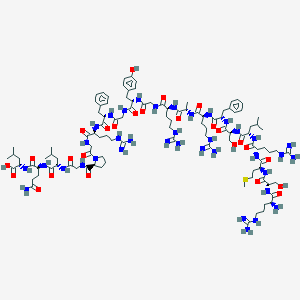

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYIDADOJWYIM-DIWOTYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H173N37O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2425.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Catestatin: A Technical Guide to its Discovery, Mechanism, and Neuroendocrinological Significance

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catestatin (CST), a pivotal peptide in neuroendocrinology. We will explore its historical context, the seminal experiments leading to its discovery, its detailed mechanism of action as a nicotinic antagonist, and its broader physiological roles. This document adheres to strict data presentation and visualization standards to facilitate understanding and further research.

Historical Context and Discovery

The story of this compound begins with its precursor, Chromogranin A (CgA), an acidic protein first identified in the 1960s as a major component of the soluble protein mixture co-stored and co-released with catecholamines from chromaffin granules in the adrenal medulla.[1][2][3] For years, CgA was primarily considered a passive pro-hormone, involved in the packaging and stabilization of catecholamines within secretory vesicles.[3]

A paradigm shift occurred in 1988 when Simon et al. reported that proteolytic products derived from CgA could inhibit catecholamine secretion from cultured bovine chromaffin cells, suggesting an active regulatory role for CgA fragments.[1][2] However, the precise identity of the active peptide remained unknown for nearly a decade.

The definitive discovery was published in 1997 by Mahata and colleagues.[1][2] Their systematic approach pinpointed the exact catecholamine-release inhibitory domain within CgA. This discovery established this compound as a key player in the autocrine negative feedback regulation of the sympathoadrenal system.

The Discovery Workflow

The identification of this compound was a landmark achievement in neuroendocrinology. The logical workflow, from the precursor protein to the functional peptide, is outlined below.

Mechanism of Action: Nicotinic Cholinergic Antagonism

This compound's primary mechanism is the potent and specific inhibition of catecholamine secretion stimulated by nicotinic cholinergic agonists.[1][4] It functions as a non-competitive antagonist of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][5] This non-competitive nature means that even at high concentrations of the agonist (e.g., nicotine (B1678760) or acetylcholine), the inhibitory effect of this compound cannot be overcome.[1][5]

The antagonism occurs at the initial steps of the signal transduction cascade:

-

Binding: this compound binds to the nAChR, with high-affinity sites identified on the β subunit near the membrane surface.[2]

-

Ion Channel Blockade: This binding blocks the influx of sodium (Na+) and calcium (Ca2+) ions through the receptor's channel.[1][2][4]

-

Inhibition of Depolarization: By preventing cation influx, this compound inhibits the depolarization of the chromaffin cell membrane.[2]

-

Suppression of Exocytosis: The lack of depolarization prevents the opening of voltage-gated calcium channels, thereby blocking the final Ca2+ influx required to trigger the exocytosis of catecholamine-containing vesicles.[1][2]

This mechanism is highly specific. This compound does not inhibit catecholamine secretion induced by secretagogues that bypass the nAChR, such as direct membrane depolarization with high potassium chloride (KCl) concentrations or the use of Ca2+ ionophores.[1]

Signaling Pathway of Catecholamine Release Inhibition

The following diagram illustrates the molecular cascade of nicotinic stimulation and the point of this compound's intervention.

Quantitative Data: Potency of this compound and its Variants

The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC₅₀). Studies on PC12 cells, a rat pheochromocytoma cell line, established the initial potency. Furthermore, the discovery of naturally occurring human variants of this compound revealed differential potencies, providing a genetic basis for variations in autonomic function.

| Peptide Variant | Species/Origin | IC₅₀ (Nicotine-Induced Secretion) | Reference |

| Wild-Type | Bovine (bCgA₃₄₄₋₃₆₄) | ~0.2 - 0.3 µM | [1][5] |

| Wild-Type | Human (hCgA₃₅₂₋₃₇₂) | 0.82 ± 0.02 µM | [1] |

| Pro370Leu (P370L) | Human Variant | 0.37 ± 0.03 µM | [1] |

| Gly364Ser (G364S) | Human Variant | 3.65 ± 0.11 µM | [1] |

| Arg374Gln (R374Q) | Human Variant | > G364S (Least Potent) | [6] |

| Wild-Type | Human | ~0.28 µM (for inhibition of desensitization) | [1] |

Table 1: Comparative inhibitory concentrations (IC₅₀) of this compound variants on catecholamine secretion.

The rank order of potency for human variants in inhibiting nicotinic processes is: Pro370Leu > Wild-Type > Gly364Ser > Arg374Gln .[6] This differential potency has significant implications for individual variations in blood pressure regulation and stress responses.[5]

Key Experimental Protocols

The function of this compound was elucidated through a series of robust in vitro and ex vivo experiments.

Catecholamine Secretion Assay from PC12 Cells

This foundational in vitro protocol was used for the initial discovery and subsequent potency testing of this compound and its variants.

-

Cell Culture: Rat pheochromocytoma (PC12) cells are cultured under standard conditions.

-

Radiolabeling: Cells are incubated with L-[³H]norepinephrine, which is taken up and stored in secretory vesicles alongside endogenous catecholamines.

-

Washing: Excess unincorporated radiolabel is washed away.

-

Pre-incubation: Cells are pre-incubated in a buffer, with or without varying concentrations of the this compound peptide being tested.

-

Stimulation: Secretion is triggered by adding a nicotinic agonist (e.g., 60 µM nicotine) for a short period (e.g., 10-15 minutes).

-

Collection: The supernatant containing the released [³H]norepinephrine is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting and expressed as a percentage of the total radioactivity in the cells.

-

Data Analysis: Dose-response curves are generated to calculate the IC₅₀ of the peptide.

Ex Vivo Superfusion of Rat Adrenal Gland

This method confirmed this compound's activity in a more physiologically intact system.

-

Preparation: The adrenal gland is surgically removed from a rat with the splanchnic nerve supply intact.

-

Superfusion: The gland is placed in a chamber and continuously perfused (superfused) with a physiological buffer.

-

Stimulation: Catecholamine release is induced either by electrical stimulation of the splanchnic nerve (e.g., 10 Hz for 30 seconds) or by adding nicotinic agonists (acetylcholine or nicotine) to the superfusion buffer.[1]

-

Treatment: this compound is added to the superfusion buffer before and during the stimulation period.

-

Fraction Collection: The outflowing buffer (perfusate) is collected in timed fractions.

-

Analysis: Catecholamine levels in the collected fractions are measured, typically by HPLC, to determine the extent of inhibition by this compound.[1]

Broader Physiological Context and Pleiotropic Effects

While discovered as a catecholamine inhibitor, the role of this compound extends throughout neuroendocrine and cardiovascular physiology.

-

Cardiovascular Regulation: this compound exerts hypotensive effects.[5] This is demonstrated by the fact that CgA knockout mice, which cannot produce endogenous this compound, develop severe hypertension that can be "rescued" by the administration of exogenous this compound.[1][4] Its blood pressure-lowering effects are mediated by inhibiting catecholamine release, stimulating the release of the vasodilator histamine (B1213489) from mast cells, and modulating autonomic activity in the brainstem.[5][7]

-

Direct Cardiac Effects: this compound directly acts on the heart, inhibiting inotropic (contractility) and lusitropic (relaxation) properties.[1][4] It can exert cardiosuppressive effects through a β₂-adrenoceptor-Gi/o protein-NO-cGMP signaling pathway.[1]

-

Metabolic and Immune Roles: More recent research has uncovered roles for this compound in metabolic homeostasis, inflammation, and innate immunity.[2][3] It has been shown to enhance insulin (B600854) sensitivity, act as an antimicrobial peptide, and modulate macrophage differentiation.[3][8]

Pleiotropic Signaling Mechanisms of this compound

Beyond nAChR blockade, this compound interacts with other cellular systems, highlighting its versatility as a signaling molecule.

Conclusion

The discovery of this compound transformed Chromogranin A from a mere storage protein into a critical pro-hormone. Originating as a feedback inhibitor of the sympathoadrenal axis, this compound is now recognized as a pleiotropic peptide with significant roles in cardiovascular, metabolic, and immune regulation. Its mechanism as a non-competitive nAChR antagonist is well-defined, and the identification of human variants with differing potencies opens new avenues for personalized medicine in hypertension and autonomic disorders. The ongoing exploration of its diverse signaling pathways positions this compound as a promising therapeutic target for a range of human diseases.

References

- 1. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 3. Frontiers | this compound as a Target for Treatment of Inflammatory Diseases [frontiersin.org]

- 4. This compound: a multifunctional peptide from chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chromogranin A-derived peptides pancreastatin and this compound: emerging therapeutic target for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Catestatin in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a critical endogenous regulator of cardiovascular homeostasis. This technical guide provides an in-depth exploration of the multifaceted physiological roles of this compound within the cardiovascular system. It details its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its effects. Furthermore, this guide presents the intricate signaling pathways modulated by this compound through detailed diagrams, offering a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction: this compound as a Pleiotropic Cardiovascular Peptide

This compound is a cationic and hydrophobic peptide that acts as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby inhibiting catecholamine release from chromaffin cells and adrenergic neurons.[1][2][3] This primary function positions this compound as a physiological "brake" on the sympathoadrenal system.[3][4][5] Beyond this canonical role, this compound exerts a wide array of effects on the cardiovascular system, including direct modulation of cardiac contractility, regulation of vascular tone, and cardioprotection against ischemia-reperfusion injury.[4][6][7] Clinical studies have linked diminished plasma this compound levels to an increased risk of hypertension, suggesting its potential as both a biomarker and a therapeutic target.[8][9]

Mechanisms of Action and Physiological Effects

This compound's influence on the cardiovascular system is mediated through several distinct mechanisms:

-

Inhibition of Catecholamine Release: By binding to nAChRs, this compound blocks acetylcholine-induced depolarization of chromaffin cells, leading to a reduction in calcium influx and subsequent inhibition of catecholamine (epinephrine and norepinephrine) secretion.[10][11] This anti-adrenergic effect is central to its blood pressure-lowering properties.[2][12]

-

Stimulation of Histamine (B1213489) Release: this compound can induce histamine release from mast cells in a receptor-independent manner, likely through activation of heterotrimeric G-proteins.[1][3][13] The released histamine contributes to vasodilation and a transient positive inotropic effect on the heart.[14]

-

Modulation of Nitric Oxide (NO) Synthesis: this compound stimulates the production of nitric oxide (NO) in both endothelial cells and cardiomyocytes.[15][16] This effect is mediated by multiple signaling pathways, including the PI3K-Akt-eNOS and ERK-eNOS pathways, leading to vasodilation and negative inotropic effects.[17][18]

-

Direct Myocardial Effects: this compound exerts direct effects on the myocardium, including negative inotropy (reduced contractility) and lusitropy (improved relaxation).[19] It also exhibits cardioprotective properties against ischemia-reperfusion injury by activating pro-survival signaling cascades.[7][20][21]

Quantitative Data on this compound's Cardiovascular Effects

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on various cardiovascular parameters.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Rat Models

| Experimental Model | Treatment | Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Citation(s) |

| DOCA-salt induced hypertensive rats | This compound (WT) | - | ↓ from ~211 mmHg to ~116 mmHg | ↓ from ~140 mmHg to ~92 mmHg | [2][12] |

| DOCA-salt induced hypertensive rats | This compound (Gly364Ser variant) | - | ↓ from ~211 mmHg to ~176 mmHg | ↓ from ~140 mmHg to ~122 mmHg | [2][12] |

Table 2: Effect of this compound on Cardiac Function in Langendorff-Perfused Rat Hearts

| Parameter | Treatment | Concentration | Percentage Change | Citation(s) |

| Left Ventricular Pressure (LVP) | This compound (WT) | 110 nM | ↓ 28.39% | [19] |

| + (LVdP/dt)max | This compound (WT) | 110 nM | ↓ 36.44% | [19] |

| - (LVdP/dt)max | This compound (WT) | 110 nM | ↓ 32.89% | [19] |

| Heart Rate (HR) | This compound (WT) | 165 nM | ↑ 8.82% | [19] |

| Coronary Pressure (CP) | This compound (WT) | 200 nM | ↑ 37.7% | [19] |

Table 3: Rescue of Hypertensive Phenotype in Chromogranin A Knockout (Chga-/-) Mice

| Experimental Model | Treatment | Dose | Effect on Systolic Blood Pressure (SBP) | Citation(s) |

| Chga-/- mice | This compound | 20 nmol/25 g body weight (i.p.) | Substantial reduction towards wild-type levels | [8][22] |

Table 4: Effect of this compound on Ischemia-Reperfusion Injury in Isolated Rat Hearts

| Parameter | Treatment Group | Value | Citation(s) |

| Infarct Size (% of risk area) | Ischemia/Reperfusion (I/R) only | 61 ± 6% | [7][20] |

| Infarct Size (% of risk area) | CST-Post-conditioning (75 nM) | 36 ± 3% | [7][20] |

| Developed LVP Recovery (% of baseline) | I/R only | 34 ± 10% | [7][20] |

| Developed LVP Recovery (% of baseline) | CST-Post-conditioning (75 nM) | 63 ± 23% | [7][20] |

| Cardiomyocyte Viability (% increase) | Simulated I/R + this compound (5 nM) | ~65% | [7][20] |

Key Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the major signaling pathways modulated by this compound in the cardiovascular system.

Caption: Overview of key this compound signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Langendorff-Perfused Heart Preparation

This ex vivo model is used to assess the direct effects of substances on cardiac function, independent of systemic neural and hormonal influences.

-

Animal Model: Adult male Wistar rats (250-300g) are typically used.

-

Anesthesia and Heparinization: Rats are anesthetized (e.g., with sodium pentobarbital) and heparinized to prevent blood clotting.

-

Heart Isolation: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).

-

Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (+/- dP/dt) are continuously recorded.

-

Drug Administration: this compound and other pharmacological agents are infused into the perfusion buffer at specified concentrations.

Induction of Hypertension in a Rat Model (DOCA-Salt)

This model is used to study the effects of anti-hypertensive agents in a state of mineralocorticoid-induced hypertension.

-

Animal Model: Uninephrectomized male Wistar rats.

-

Surgical Procedure: Rats undergo a left uninephrectomy under anesthesia.

-

DOCA and Salt Administration: Following recovery, rats are treated with deoxycorticosterone acetate (B1210297) (DOCA) via subcutaneous implantation of a pellet or regular injections. They are also provided with a high-salt (e.g., 1% NaCl) drinking solution.

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly using non-invasive (e.g., tail-cuff plethysmography) or invasive (e.g., telemetry) methods.

-

This compound Treatment: Once hypertension is established (typically after 4-6 weeks), this compound is administered (e.g., via intraperitoneal injection) to assess its blood pressure-lowering effects.

Chromogranin A Knockout (Chga-/-) Mouse Model

This genetic model allows for the investigation of the physiological consequences of the complete absence of chromogranin A and its derived peptides, including this compound.

-

Generation of Knockout Mice: The Chga gene is targeted and deleted using standard gene-targeting techniques in embryonic stem cells.

-

Phenotyping: Chga-/- mice are phenotypically characterized, including measurement of blood pressure, heart rate, and plasma catecholamine levels.

-

Rescue Experiment: To confirm that the observed phenotype is due to the lack of this compound, a "rescue" experiment is performed. Exogenous this compound is administered to the Chga-/- mice, and the reversal of the hypertensive phenotype is monitored.

Histamine Release Assay from Mast Cells

This in vitro assay quantifies the ability of a substance to induce degranulation and histamine release from mast cells.

-

Cell Source: Peritoneal mast cells are isolated from rats, or a human mast cell line (e.g., LAD2) is used.

-

Cell Stimulation: Mast cells are incubated with various concentrations of this compound in a suitable buffer.

-

Quantification of Histamine Release: The amount of histamine released into the supernatant is measured. This can be done using various methods, including:

-

Enzyme-linked immunosorbent assay (ELISA): A highly sensitive and specific method.

-

Fluorometric assays: Based on the reaction of histamine with a fluorescent probe.

-

β-Hexosaminidase release assay: As β-hexosaminidase is co-released with histamine, its enzymatic activity in the supernatant can be measured as an indirect marker of degranulation.[23][24]

-

Nitric Oxide (NO) Production Assay in Endothelial Cells

This assay measures the production of NO in cultured endothelial cells in response to stimuli.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs) are cultured to confluence.

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified period.

-

NO Measurement: NO production is typically assessed indirectly by measuring the concentration of its stable metabolites, nitrite (B80452) and nitrate, in the cell culture medium using the Griess reagent. Alternatively, fluorescent dyes that react with NO (e.g., DAF-FM diacetate) can be used for real-time imaging of intracellular NO production.

-

Western Blotting: To investigate the signaling pathway, the phosphorylation status of key proteins like Akt and eNOS can be determined by Western blotting of cell lysates.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows of key experiments and the logical relationships in this compound's mechanism of action.

Caption: Workflow for Langendorff-perfused heart experiments.

Caption: Logical flow of this compound's role in hypertension.

Conclusion and Future Directions

This compound is a pleiotropic peptide with profound regulatory effects on the cardiovascular system. Its ability to modulate autonomic tone, vascular resistance, and cardiac function underscores its importance in maintaining cardiovascular homeostasis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Future investigations should focus on elucidating the precise molecular interactions of this compound with its various targets, exploring the therapeutic efficacy of this compound in different cardiovascular disease models, and identifying the factors that regulate its endogenous production and processing. A deeper understanding of these aspects will be crucial for the development of novel this compound-based therapies for the treatment of hypertension, heart failure, and other cardiovascular disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel endogenous peptide that regulates cardiac function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardio-vascular activity of this compound: interlocking the puzzle pieces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Improves Post-Ischemic Left Ventricular Function and Decreases Ischemia/Reperfusion Injury in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Hypertension from targeted ablation of chromogranin A can be rescued by the human ortholog [jci.org]

- 9. mdpi.com [mdpi.com]

- 10. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of the catecholamine release-inhibitory peptide this compound (human chromogranin A(352-372)) with the chromaffin cell surface and Torpedo electroplax: implications for nicotinic cholinergic antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The physiological anti-hypertensive peptide this compound and its common human variant Gly364Ser: differential cardiovascular effects in a rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (CgA344-364) stimulates rat mast cell release of histamine in a manner comparable to mastoparan and other cationic charged neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 16. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K–eNOS pathway in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel this compound-induced antiadrenergic mechanism triggered by the endothelial PI3K-eNOS pathway in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Antihypertensive Chromogranin A Peptide this compound Acts as a Novel Endocrine/Paracrine Modulator of Cardiac Inotropism and Lusitropism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound improves post-ischemic left ventricular function and decreases ischemia/reperfusion injury in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hypertension from targeted ablation of chromogranin A can be rescued by the human ortholog - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, a neuroendocrine antimicrobial peptide, induces human mast cell migration, degranulation and production of cytokines and chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Catestatin on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), is a potent endogenous inhibitor of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It functions as a crucial modulator of catecholamine release from chromaffin cells and adrenergic neurons, thereby playing a significant role in cardiovascular regulation.[2][3] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its non-competitive antagonism, interaction with various nAChR subtypes, and the downstream signaling consequences. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Inhibition

This compound acts as a non-competitive antagonist of nAChRs.[4] This classification is supported by several key experimental observations:

-

No Competition with Agonists: this compound does not displace nicotinic agonists like acetylcholine or epibatidine (B1211577) from their binding sites on the nAChR.[5] Conversely, nicotinic agonists do not displace radiolabeled this compound.[5] This indicates that this compound binds to a site on the receptor that is distinct from the agonist-binding pocket.[5]

-

Insurmountable Blockade: The inhibitory effect of this compound on agonist-induced currents cannot be overcome by increasing the concentration of the agonist, a hallmark of non-competitive inhibition.[6]

-

Pore Occlusion: The primary physical mechanism is the occlusion of the nicotinic cation pore.[4][5] Molecular modeling and cross-linking studies suggest that this compound binds to the vestibule of the receptor's ion channel, physically blocking the influx of sodium (Na+) and calcium (Ca2+) ions that is normally triggered by agonist binding.[5][7][8]

The inhibition by this compound is both fast and reversible, allowing for dynamic regulation of neuroendocrine secretion based on presynaptic stimulus intensity and duration.[9]

Quantitative Analysis of this compound's Effects

The potency of this compound varies depending on the specific nAChR subtype and the species. Furthermore, naturally occurring human polymorphic variants of this compound exhibit different inhibitory capacities.[10]

Inhibitory Potency (IC50) and Binding Affinity (Kd)

The following table summarizes key quantitative data on this compound's interaction with nAChRs from various studies.

| Parameter | Value | Cell/System | nAChR Subtype(s) | Comments | Source |

| IC50 | ~0.24 µM | Pheochromocytoma Cells | Endogenous | Inhibition of agonist-induced catecholamine release. | [11] |

| IC50 | ~0.31 µM | Pheochromocytoma Cells | Endogenous | Inhibition of agonist-induced 22Na+ uptake. | [11] |

| IC50 (Displacement) | ~350-380 nM | Chromaffin Cells | Endogenous | Displacement of [125I]-Catestatin by unlabeled this compound. | [5] |

| Kd | 15.2 ± 1.53 nM | PC12 & Bovine Chromaffin Cells | Endogenous | High-affinity binding of [125I]-Catestatin to cell surfaces. | [5] |

Effects of Human this compound Variants

Polymorphisms in the human CgA gene lead to this compound variants with altered potency. The rank order of potency for inhibiting multiple nicotinic processes (catecholamine secretion, Na+ uptake, desensitization) is consistent across studies.[1][10]

| This compound Variant | Polymorphism | Relative Potency Rank | Structural Effect | Source |

| Pro370Leu | Proline → Leucine | 1 (Most Potent) | Increased α-helical content | [1][10] |

| Wild-Type (WT) | Gly364, Pro370 | 2 | - | [1][10] |

| Gly364Ser | Glycine → Serine | 3 | Decreased α-helical content | [1][10] |

| Arg374Gln | Arginine → Glutamine | 4 (Least Potent) | - | [10] |

Signaling Pathways and Molecular Interactions

This compound's blockade of the nAChR ion channel initiates a cascade of downstream effects, primarily centered on preventing cellular depolarization and subsequent calcium-dependent processes.

Primary Signaling Cascade

The binding of this compound to the nAChR pore vestibule directly inhibits the primary function of the receptor: cation influx. This leads to the following sequence of events:

-

Blockade of Ion Influx: this compound physically occludes the channel, preventing the influx of Na+ and Ca2+ ions.[3][7]

-

Inhibition of Depolarization: The prevention of Na+ influx stops the membrane depolarization that is the initial signal for cellular excitation.[7]

-

Suppression of Calcium Signal: The blockade of direct Ca2+ influx through the nAChR and the prevention of depolarization-induced opening of voltage-gated calcium channels (VGCCs) lead to a significant reduction in the intracellular calcium ([Ca2+]c) signal.[9]

-

Inhibition of Exocytosis: Since catecholamine release is a calcium-dependent process, the suppression of the [Ca2+]c signal inhibits the exocytosis of catecholamine-containing vesicles.[3][9]

Receptor Subunit Interactions

This compound does not bind to a single subunit but appears to interact with multiple subunits at the extracellular pore vestibule.[5]

-

Neuronal nAChRs: Studies on human α3β4 nAChRs, a common ganglionic subtype, show that the N-terminal region of this compound is crucial for the interaction.[1]

-

Torpedo (Muscle-type) nAChRs: Covalent cross-linking experiments on the well-characterized Torpedo nAChR (α1β1γδ) revealed specific contacts with the β, γ, and δ subunits, reinforcing the model of multi-subunit interaction near the channel pore.[5][7] Molecular dynamics simulations have also suggested a high-affinity binding site on the β subunit near the membrane surface.[8][12]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow through nAChRs expressed in a controlled system.

-

Objective: To quantify the inhibitory effect of this compound on ACh-evoked currents across different nAChR subtypes.

-

Protocol Outline:

-

cDNA Preparation & Injection: Synthesize cRNAs for the desired nAChR α and β subunits (e.g., α3, β4) via in vitro transcription. Inject a precise amount of the cRNA mixture into mature Xenopus laevis oocytes.

-

Oocyte Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with KCl.

-

Data Acquisition: Clamp the oocyte's membrane potential (e.g., at -70 mV). Apply the agonist (e.g., Acetylcholine) to elicit an inward current (IACh).

-

Inhibition Assay: Co-apply or pre-incubate the oocyte with varying concentrations of this compound before applying the agonist to generate a dose-response curve and calculate the IC50. Voltage dependence can be tested by recording currents at various holding potentials.

-

Radioligand Binding Assays

These assays are used to determine binding affinity (Kd) and to confirm that this compound does not compete with agonists.

-

Objective: To measure the affinity of this compound for nAChRs and to test for competitive interaction with nicotinic agonists.

-

Protocol Outline (Displacement Assay):

-

Cell/Membrane Preparation: Use intact cells (e.g., PC12) or membrane preparations rich in nAChRs (e.g., from Torpedo electroplax).

-

Incubation: Incubate the prepared cells/membranes with a constant concentration of radiolabeled this compound (e.g., [125I]-Catestatin).

-

Competition: In parallel tubes, add increasing concentrations of unlabeled ("cold") this compound or other test compounds (e.g., substance P, acetylcholine).

-

Separation: After incubation, rapidly separate the bound from free radioligand, typically by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site or two-site binding model to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand). The Kd can be derived from these values.

-

Catecholamine Release Assay

This functional assay measures the ultimate physiological output inhibited by this compound.

-

Objective: To quantify the inhibition of agonist-stimulated catecholamine release from chromaffin cells.

-

Protocol Outline:

-

Cell Culture: Culture chromaffin cells (e.g., PC12 or primary bovine chromaffin cells).

-

Radiolabeling: Pre-label the intracellular catecholamine stores by incubating the cells with a radioactive precursor, such as [3H]-norepinephrine.

-

Wash: Wash the cells thoroughly to remove excess unincorporated radiolabel.

-

Stimulation & Inhibition: Incubate the cells with a nicotinic agonist (e.g., nicotine) in the presence or absence of varying concentrations of this compound.

-

Sample Collection: Collect the supernatant (containing released catecholamines) and lyse the cells (to measure remaining catecholamines).

-

Quantification: Measure the radioactivity in the supernatant and the cell lysate using liquid scintillation counting.

-

Analysis: Express the released [3H]-norepinephrine as a percentage of the total radioactivity (supernatant + lysate). Plot the percentage release against the this compound concentration to determine the IC50 for secretion inhibition.

-

Implications for Drug Development

The non-competitive, pore-blocking mechanism of this compound presents a unique paradigm for modulating nicotinic cholinergic signaling.

-

Allosteric Modulation: As a non-competitive antagonist, this compound functions as a negative allosteric modulator. This offers a potential therapeutic advantage over competitive antagonists, as its effect is not dependent on the concentration of the endogenous agonist (acetylcholine).

-

Subtype Selectivity: While this compound interacts with a range of nAChR subtypes, its variants show differing potencies.[9][10] This suggests that designing peptidomimetics based on the most potent variants (e.g., Pro370Leu) could lead to drugs with enhanced efficacy for targeting ganglionic nAChRs involved in hypertensive states.

-

Therapeutic Target: The nAChR is a target for various neurological and non-neuronal disorders.[8][12] Understanding the precise interaction between this compound and the receptor pore provides a structural basis for designing novel channel blockers with potentially fewer side effects than traditional antagonists.

References

- 1. Molecular interactions of the physiological anti-hypertensive peptide this compound with the neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the catecholamine release-inhibitory peptide this compound (human chromogranin A(352-372)) with the chromaffin cell surface and Torpedo electroplax: implications for nicotinic cholinergic antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between tachykinins and diverse, human nicotinic acetylcholine receptor subtypes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Frontiers | Role of this compound in the Cardiovascular System and Metabolic Disorders [frontiersin.org]

- 8. A molecular dynamics study of this compound docked on nicotinic acetylcholine receptors to identify amino acids potentially involved in the binding of chromogranin A fragments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Modulatory Mechanism of the Endogenous Peptide this compound on Neuronal Nicotinic Acetylcholine Receptors and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The catecholamine release-inhibitory "this compound" fragment of chromogranin a: naturally occurring human variants with different potencies for multiple chromaffin cell nicotinic cholinergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desensitization of catecholamine release. The novel catecholamine release-inhibitory peptide this compound (chromogranin a344-364) acts at the receptor to prevent nicotinic cholinergic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A molecular dynamics study of this compound docked on nicotinic acetylcholine receptors to identify amino acids potentially involved in the binding of chromogranin A fragments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Role of Catestatin in Metabolic Regulation and Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid peptide derived from the prohormone Chromogranin A (CgA), is emerging as a critical regulator of metabolic homeostasis. Initially identified as an inhibitor of catecholamine release, recent research has unveiled its multifaceted role in glucose and lipid metabolism, insulin (B600854) sensitivity, and the inflammatory processes associated with obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's function in metabolic regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. Evidence from in vitro and in vivo studies suggests that this compound holds significant therapeutic potential for metabolic disorders, including obesity and type 2 diabetes.

Introduction to this compound

This compound is a pleiotropic peptide hormone produced by the proteolytic cleavage of Chromogranin A, a protein co-stored and co-released with catecholamines from neuroendocrine cells[1][2]. Its primary structure is human CgA352-372 (SSMKLSFRARGYGFRGPGPQL)[2][3]. Beyond its well-established role in cardiovascular regulation through the inhibition of catecholamine secretion, this compound has been shown to exert profound effects on metabolic processes[1][4]. Plasma levels of this compound are often dysregulated in metabolic diseases, with lower levels observed in obese individuals and those with metabolic syndrome, suggesting a protective role for this endogenous peptide[5].

This compound in Metabolic Regulation

This compound's influence on metabolism is extensive, impacting glucose homeostasis, lipid metabolism, and energy expenditure through a network of signaling pathways.

Glucose Metabolism and Insulin Sensitivity

This compound has demonstrated significant beneficial effects on glucose metabolism and insulin sensitivity. In diet-induced obese (DIO) mice, treatment with this compound improves glucose tolerance and enhances insulin sensitivity[3][6]. The mechanisms underlying these effects are multifactorial:

-

Suppression of Hepatic Glucose Production: this compound directly inhibits hepatic gluconeogenesis by downregulating the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase)[3][7]. This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in insulin-resistant states.

-

Enhancement of Insulin Signaling: this compound potentiates insulin signaling by promoting the phosphorylation of key downstream effectors such as Akt (Protein Kinase B)[1][8]. This enhancement of the insulin signaling cascade contributes to improved glucose uptake and utilization in peripheral tissues.

-

Modulation of Macrophage-mediated Inflammation: Chronic low-grade inflammation in metabolic tissues, driven by pro-inflammatory macrophages, is a key contributor to insulin resistance. This compound exerts potent anti-inflammatory effects by promoting the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype[1][9]. This shift reduces the secretion of inflammatory cytokines that impair insulin signaling.

Lipid Metabolism and Obesity

This compound plays a crucial role in regulating lipid metabolism and adiposity. Treatment with this compound has been shown to reduce adipose tissue mass in animal models of obesity[1][10]. The key mechanisms include:

-

Increased Lipolysis and Fatty Acid Oxidation: this compound stimulates the breakdown of triglycerides (lipolysis) in adipose tissue and enhances the oxidation of fatty acids in both adipose tissue and the liver[5][10]. This leads to a reduction in stored fat and an increase in energy expenditure.

-

Regulation of Adrenergic and Leptin Signaling: this compound modulates the signaling of key hormones involved in energy balance. It has been shown to block α-adrenergic receptor signaling, which normally inhibits lipolysis[10]. Furthermore, this compound enhances sensitivity to leptin, a hormone that suppresses appetite and increases energy expenditure, by promoting the phosphorylation of its downstream signaling molecules, AMPK and STAT3[8][10]. In obese states characterized by leptin resistance, this compound's ability to restore leptin sensitivity is a critical therapeutic mechanism.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in preclinical studies.

Table 1: Effects of this compound on Adiposity and Body Weight in Animal Models

| Animal Model | This compound Dose and Administration | Duration of Treatment | Key Findings | Reference(s) |

| Chromogranin A knockout (Chga-KO) mice | 5 µg/g body weight, intraperitoneally (IP) | 12 days | ~25% reduction in epididymal fat pad size | [8][10] |

| Diet-Induced Obese (DIO) mice | 2.5 µg/g body weight, IP | 15 days | Significant improvement in glucose tolerance | [11] |

| Diet-Induced Obese (DIO) mice | 5 µg/g body weight, IP | 16 days | Reduced body weight gain | [10] |

Table 2: Effects of this compound on Plasma Lipids and Glucose Homeostasis

| Parameter | Animal Model | Treatment | Change | Reference(s) |

| Plasma Triglycerides | Chga-KO mice | 5 µg/g CST, IP, 12 days | Decreased | [8] |

| Plasma Insulin | DIO mice | 2.5 µg/g CST, IP, 15 days | Reduced | [11] |

| Glucose Tolerance | DIO mice | 2.5 µg/g CST, IP, 15 days | Significantly improved | [11] |

| Hepatic Gluconeogenic Gene Expression (PEPCK, G6Pase) | DIO mice | This compound treatment | Diminished | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its metabolic effects through the modulation of several interconnected signaling pathways.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. This compound has been shown to activate AMPK in metabolic tissues like the liver and adipose tissue[8]. The proposed mechanism involves this compound inhibiting AMP-deaminase (AMPD), leading to an increase in cellular AMP levels and subsequent activation of AMPK[8].

The Akt Signaling Pathway

The PI3K/Akt pathway is a central node in insulin signaling. This compound enhances insulin-stimulated Akt phosphorylation, thereby promoting glucose uptake and glycogen (B147801) synthesis[1][12]. This pathway is crucial for this compound's insulin-sensitizing effects.

Leptin Signaling Pathway

This compound improves sensitivity to leptin, a key hormone in appetite and energy regulation. It achieves this by increasing the phosphorylation of downstream signaling molecules, including AMPK and STAT3, in response to leptin[8][10].

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the metabolic functions of this compound.

Animal Models and this compound Administration

-

Diet-Induced Obesity (DIO) Mouse Model: Male C57BL/6J mice (8 weeks old) are fed a high-fat diet (e.g., 60% of calories from fat) for 12-16 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions[11].

-

Chromogranin A Knockout (Chga-KO) Mouse Model: These mice lack the precursor for this compound and exhibit a phenotype of obesity and hypertension, making them a valuable model to study the effects of this compound replacement[8][10].

-

This compound Administration: this compound is typically administered via intraperitoneal (IP) injection at doses ranging from 2.5 to 5 µg/g of body weight daily for a period of 12 to 16 days[10][11].

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

-

Fast mice for 6 hours (with access to water).

-

Record baseline blood glucose from a tail snip.

-

Administer a 2 g/kg body weight glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.

References

- 1. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]

- 3. This compound Inhibits Obesity-Induced Macrophage Infiltration and Inflammation in the Liver and Suppresses Hepatic Glucose Production, Leading to Improved Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts direct protective effects on rat cardiomyocytes undergoing ischemia/reperfusion by stimulating PI3K-Akt-GSK3β pathway and preserving mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound improves glucose homeostasis and insulin sensitivity in diet-induced obese mice - Sushil Mahata [grantome.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Chromogranin A352–372) and Novel Effects on Mobilization of Fat from Adipose Tissue through Regulation of Adrenergic and Leptin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves insulin sensitivity by attenuating endoplasmic reticulum stress: In vivo and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential | PLOS One [journals.plos.org]

The Evolutionary Endurance of a Crucial Peptide: A Technical Guide to the Conservation of Catestatin

For Immediate Release

This technical guide provides an in-depth exploration of the evolutionary conservation of the Catestatin (CST) peptide sequence, a critical endogenous inhibitor of catecholamine release. Derived from the proteolysis of Chromogranin A (CgA), this compound plays a pivotal role in cardiovascular regulation and autonomic function. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of CST's sequence homology, its primary signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of the this compound Sequence

This compound exhibits a remarkable degree of sequence conservation across a wide range of mammalian and vertebrate species, underscoring its fundamental physiological importance. The core functional domain of the peptide has remained largely unchanged throughout evolution, highlighting a strong negative selection pressure against mutations that would alter its vital functions.

The following table summarizes the amino acid sequence of this compound in various species, demonstrating the high level of homology. The human sequence is used as the reference.

| Species | This compound Sequence | % Homology to Human |

| Human | SSMKLSFRARGYGFRGPGPQL | 100% |

| Chimpanzee | SSMKLSFRARGYGFRGPGPQL | 100% |

| Rhesus Monkey | SSMKLSFRARGYGFRGPGPQL | 100% |

| Bovine | RSMRLSFRARGYGFRGPGLQL | 76% |

| Ovine | RSMRLSFRARGYGFRGPGLQL | 76% |

| Caprine | RSMRLSFRARGYGFRGPGLQL | 76% |

| Murine (Mouse) | SSLKLSFRARGYGFRGPGPQL | 95% |

| Rat | SSLKLSFRARGYGFRGPGPQL | 95% |

| Porcine | SSLRLSFRARGYGFRGPGLQL | 86% |

| Equine | SSLRLSFRARGYGFRGPGLQL | 86% |

| Canine | SSLKLSFRARGYGFRGPGPQL | 95% |

| Feline | SSLKLSFRARGYGFRGPGPQL | 95% |

| Rabbit | SSLKLSFRARGYGFRGPGPQL | 95% |

| Chicken | STMKLSFRARGYGFRGPGPQL | 95% |

| Western Clawed Frog | SGFKLSFRARGYGFRGPGPQL | 86% |

| Marsh Frog | SGFKLSFRARGYGFRGPGPQL | 86% |

| Zebrafish | -SMRMSFRGRGYGFRGPGPQ- | 62% (with gaps) |

Data compiled from multiple sequence alignment studies.[1][2]

Notably, several human variants of this compound have been identified, including Gly364Ser (G13S), Pro370Leu (P19L), and Arg374Gln (R23Q).[3][4] These single nucleotide polymorphisms can lead to altered peptide function, with studies showing differential potencies in the inhibition of catecholamine secretion.[3] The Gly364Ser variant, for instance, has been associated with an increased risk for hypertension in some populations.

Key Signaling Pathways of this compound

This compound's primary mechanism of action is the non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for catecholamine release from chromaffin cells and sympathetic neurons.[5] This inhibitory action forms the basis of its role as a "physiological brake" on the sympathetic nervous system.

Caption: this compound's primary signaling pathway inhibiting catecholamine release.

Beyond its interaction with nAChRs, this compound has been shown to influence other signaling cascades. For instance, it can stimulate histamine (B1213489) release from mast cells through a G-protein-coupled mechanism, contributing to its vasodilatory effects.[6] Furthermore, central administration of this compound can modulate baroreceptor sensitivity, suggesting a role in the central nervous system's regulation of cardiovascular function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Catecholamine Release Assay using PC12 Cells

This assay is fundamental for assessing the inhibitory effect of this compound on catecholamine secretion.

1. Cell Culture and Preparation:

- Culture PC12 rat pheochromocytoma cells in appropriate media (e.g., DMEM with horse and fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.[7]

- Seed cells onto 24-well plates and allow them to adhere and differentiate for 48-72 hours.

- Pre-label the cells' catecholamine stores by incubating with [3H]-L-norepinephrine for 2 hours.[3]

- Wash the cells three times with a balanced salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove excess radiolabel.

2. Inhibition Assay:

- Pre-incubate the cells with varying concentrations of this compound (or control peptides) for 30 minutes.[3] A typical concentration range is 0.01 to 10 µM.[3]

- Stimulate catecholamine release by adding a nicotinic agonist, such as 60 µM nicotine, for 30 minutes.[3]

- Collect the supernatant (release medium) and lyse the cells with a detergent-based buffer to determine the remaining intracellular catecholamines.

3. Quantification and Analysis:

- Measure the radioactivity in the supernatant and cell lysate using liquid scintillation counting.[7]

- Express catecholamine release as a percentage of the total cellular catecholamines (supernatant counts / (supernatant + lysate counts) x 100).

- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Analysis of this compound Function in Mice

This protocol outlines the procedure for evaluating the systemic effects of this compound on catecholamine release in a living organism.

1. Animal Model and Treatment:

- Use adult male mice (e.g., C57BL/6) aged 60-70 days.[3]

- Administer this compound via intraperitoneal (IP) injection at a dose of 2.5 mg/kg.[3] Control animals should receive a vehicle (e.g., saline) injection.

- Allow 30 minutes for the peptide to distribute systemically.[3]

2. Stimulation and Sample Collection:

- Induce catecholamine release by administering a nicotinic agonist, such as nicotine, via IP injection at a dose of 2.5 mg/kg.[3]

- After 30 minutes of stimulation, anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[3]

- Collect blood samples via cardiac puncture into tubes containing EDTA to prevent coagulation.

3. Catecholamine Quantification:

- Separate plasma by centrifugation at 4°C.

- Measure plasma norepinephrine (B1679862) and epinephrine (B1671497) concentrations using a sensitive and specific method such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).

Experimental and Analytical Workflow

The study of this compound and its interaction with its target receptors typically follows a multi-step workflow, from initial sequence analysis to in vivo validation.

Caption: A typical experimental workflow for studying this compound.

This comprehensive approach, integrating computational, in vitro, and in vivo methodologies, is essential for a thorough understanding of this compound's structure-function relationships and its physiological significance. The high degree of evolutionary conservation of this compound, coupled with its potent biological activities, makes it a compelling target for further research and potential therapeutic development in the context of cardiovascular and autonomic disorders.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a multifunctional peptide from chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of this compound in the Cardiovascular System and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Roles of Catestatin: An In-depth Technical Guide to its Intracellular and Extracellular Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic molecule with a wide array of regulatory functions. Initially identified as a potent inhibitor of catecholamine release, its biological activities are now known to extend to the cardiovascular, immune, and metabolic systems. A fascinating aspect of CST's functionality is its ability to exert effects both from the extracellular space, by interacting with cell surface receptors, and from within the cell, following its internalization. This technical guide provides a comprehensive overview of the dual, and often interconnected, intracellular and extracellular functions of this compound, with a focus on its signaling mechanisms, quantitative effects, and the experimental protocols used to elucidate its actions.

Extracellular Functions of this compound

The extracellular actions of this compound are primarily mediated by its interaction with cell surface receptors and channels, leading to rapid cellular responses. These functions are critical in the regulation of cardiovascular homeostasis and the innate immune response.

Inhibition of Catecholamine Release

The most well-characterized extracellular function of this compound is its role as a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) on chromaffin cells and adrenergic neurons.[1] This inhibitory action forms a negative feedback loop, where CST, co-released with catecholamines, suppresses further secretion.

Signaling Pathway:

Upon nicotinic cholinergic stimulation (e.g., by acetylcholine), nAChRs open, leading to an influx of Na+ and subsequent membrane depolarization. This depolarization activates voltage-gated Ca2+ channels, triggering Ca2+ influx and the exocytosis of catecholamine-containing vesicles.[2] this compound binds to the nAChR, likely near the ion pore, and allosterically inhibits ion conductance, thereby preventing depolarization and subsequent catecholamine release.[1][3]

Modulation of the Immune System

This compound exerts significant immunomodulatory effects through its interaction with various immune cells, including mast cells, monocytes, and macrophages.

-

Mast Cell Degranulation: this compound is a potent inducer of histamine (B1213489) release from mast cells.[1] This effect is mediated through a G-protein coupled pathway and contributes to this compound's vasodilatory properties.[1]

-

Monocyte Chemotaxis: this compound acts as a chemoattractant for human monocytes, with its maximal effect observed at nanomolar concentrations.[2] This suggests a role for this compound in recruiting monocytes to sites of inflammation or injury.

-

Macrophage Polarization: this compound can influence macrophage differentiation, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[4] This is characterized by a decrease in the expression of M1 markers and an increase in M2 markers.

Signaling Pathway (Monocyte Chemotaxis):

The chemotactic effect of this compound on monocytes involves a complex signaling cascade initiated by binding to a yet-to-be-fully-identified G-protein coupled receptor. This activation leads to downstream signaling through tyrosine kinases, phosphoinositide 3-kinase (PI3K), nitric oxide (NO), and the mitogen-activated protein kinase (MAPK) pathway, specifically involving ERK phosphorylation.[2][5]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and yeasts.[2][3] Its cationic and amphipathic nature allows it to interact with and disrupt microbial cell membranes, leading to cell lysis.

Intracellular Functions of this compound

Evidence suggests that this compound can translocate across the plasma membrane of certain cell types, such as neutrophils and cardiomyocytes, to exert direct intracellular effects. These functions are often linked to cell survival, metabolism, and gene expression.

Cardioprotection

Intracellular this compound plays a significant role in protecting cardiomyocytes from ischemia/reperfusion (I/R) injury.

Signaling Pathway:

Once inside the cardiomyocyte, this compound can activate the PI3K-Akt signaling pathway.[6] This leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key mediator of apoptosis. The activation of this pathway helps to preserve mitochondrial membrane potential and reduce cell death following I/R.[6] In some contexts, this compound's protective effects are also mediated through the activation of the ERK1/2 pathway, which can be initiated by binding to the M2 muscarinic acetylcholine receptor.[7]

Regulation of Gene Expression

This compound has been shown to modulate the expression of genes involved in inflammation and metabolism. For instance, in macrophages, this compound treatment can lead to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[4] In the context of cardiac hypertrophy, this compound can increase the expression of anti-apoptotic and pro-angiogenetic factors.[8] The precise intracellular mechanisms governing this regulation of gene expression are still under investigation but likely involve the modulation of transcription factor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the extra- and intracellular functions of this compound.

Table 1: Extracellular Functions of this compound - Quantitative Data

| Function | Cell Type/System | Parameter | Value | Reference |

| Inhibition of Catecholamine Release | PC12 cells | IC50 | ~0.2-0.4 µM | [9] |

| PC12 cells | IC50 (Nicotine-induced desensitization) | ~0.28 µM | [9] | |

| Oocytes expressing nAChR subtypes | IC50 (α7) | 0.3 µM | [1] | |

| Oocytes expressing nAChR subtypes | IC50 (α3β2 and α3β4) | 0.4 µM | [1] | |

| Oocytes expressing nAChR subtypes | IC50 (α4β2) | 1.7 µM | [1] | |

| Histamine Release | Rat peritoneal and pleural mast cells | Concentration Range | 0.01-5 µM (concentration-dependent) | [9] |

| Rat (in vivo) | Increase in circulating histamine | 21-fold | [10] | |

| Monocyte Chemotaxis | Human peripheral blood monocytes | Maximal Effect | 1 nM | [2][5] |

| Macrophage Polarization | THP-1 monocyte-derived macrophages | Foam cell formation (oxLDL-induced) | 14% suppression at 500 nmol/L | [11] |

| THP-1 monocyte-derived macrophages | ACAT-1 protein expression | 40% suppression at 500 nmol/L | [11] | |

| THP-1 monocyte-derived macrophages | ABCA1 expression | 1.7-fold enhancement at 500 nmol/L | [11] | |

| Antimicrobial Activity | Gram-positive bacteria | MIC | 0.8 to >100 µM | [2] |

| Gram-negative bacteria | MIC | 8 to 50 µM | [3] | |

| Fungi | MIC | 0.2 to 75 µM | [3] | |

| Yeasts | MIC | 1.2 to >240 µM | [3] |

Table 2: Intracellular Functions of this compound - Quantitative Data

| Function | Cell Type/System | Parameter | Value | Reference |

| Cardioprotection | Rat cardiomyocytes (I/R) | Cell viability increase | 65% with 5 nM Cst | [6] |

| H9c2 cardiomyoblasts | M2 receptor binding (IC50) | 25.7 nM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Catecholamine Release Assay

Objective: To quantify the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 pheochromocytoma cells.

Methodology:

-

Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum).

-

Radiolabeling: Pre-load the cells with [3H]-L-norepinephrine for a designated period (e.g., 2 hours) to allow for its uptake into catecholamine storage vesicles.

-

Washing: Wash the cells multiple times with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) to remove excess unincorporated radiolabel.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a nicotinic agonist (e.g., 60 µM nicotine) in the continued presence of this compound or vehicle for a defined period (e.g., 10 minutes).

-

Sample Collection: Collect the supernatant (containing released catecholamines) and lyse the cells to determine the remaining intracellular catecholamines.

-

Quantification: Measure the radioactivity in the supernatant and cell lysate using a liquid scintillation counter.

-

Data Analysis: Express the amount of released [3H]-L-norepinephrine as a percentage of the total cellular radioactivity (supernatant + lysate). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of this compound concentration.[9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To measure this compound-induced degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Methodology:

-

Cell Culture: Use a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitization (for IgE-mediated degranulation): Sensitize the cells with an antigen-specific IgE overnight.

-

Washing: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

-

Stimulation: Stimulate the cells with various concentrations of this compound or a positive control (e.g., antigen for sensitized cells, or a calcium ionophore like A23187) for a defined period (e.g., 30-60 minutes) at 37°C. Include a negative control (buffer only) for spontaneous release.

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cell Lysis: Lyse a separate set of unstimulated cells with a detergent (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.

-

Enzyme Assay:

-

Add the supernatant and cell lysate samples to a new plate.

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate at 37°C for a sufficient time (e.g., 1-2 hours) to allow for the enzymatic reaction.

-

Stop the reaction by adding a high pH stop buffer (e.g., carbonate/bicarbonate buffer).

-

-

Quantification: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.[12]

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the differentiation and polarization of monocytes into M1 and M2 macrophage subtypes.

Methodology:

-

Monocyte to Macrophage Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Induce differentiation into M0 macrophages by treating the cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

Allow the cells to rest in PMA-free medium for 24 hours.

-

-

Macrophage Polarization with this compound:

-

Treat the differentiated M0 macrophages with this compound at various concentrations.

-

For M1 polarization (pro-inflammatory), co-stimulate with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

For M2 polarization (anti-inflammatory), co-stimulate with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

Incubate for 24-48 hours.

-

-

Analysis of Polarization Markers:

-

Gene Expression (qPCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to quantify the mRNA levels of M1 markers (e.g., TNF-α, IL-6, iNOS) and M2 markers (e.g., CD206, Arg-1, IL-10). Normalize the expression to a stable housekeeping gene.

-

Surface Marker Expression (Flow Cytometry): Harvest the cells and stain with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163). Analyze the stained cells using a flow cytometer.

-

Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using specific ELISA kits.[13][14]

-

Western Blot for PI3K/Akt and ERK1/2 Phosphorylation

Objective: To detect the activation of the PI3K/Akt and ERK1/2 signaling pathways in response to this compound treatment by measuring the phosphorylation of key proteins.

Methodology:

-

Cell Culture and Treatment: Culture the desired cell type (e.g., cardiomyocytes, monocytes) and serum-starve them to reduce basal signaling. Treat the cells with this compound for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of the target proteins (e.g., anti-total Akt, anti-total ERK1/2).

-

Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.[7][15]

Conclusion

This compound is a remarkably versatile peptide with distinct yet often complementary intracellular and extracellular functions. Its extracellular role as a modulator of catecholamine release and immune cell activity highlights its importance in maintaining physiological homeostasis. The ability of this compound to enter cells and directly influence intracellular signaling pathways, particularly those involved in cell survival and gene expression, opens up new avenues for understanding its therapeutic potential. For researchers and drug development professionals, a thorough understanding of this functional dichotomy is crucial for designing novel therapeutic strategies that can harness the beneficial effects of this compound in a range of pathological conditions, from cardiovascular diseases to inflammatory disorders and infectious diseases. Further research into the precise mechanisms of this compound's cellular entry and its intracellular targets will undoubtedly unveil even more of its complex biology and therapeutic promise.

References

- 1. This compound Exerts Direct Protective Effects on Rat Cardiomyocytes Undergoing Ischemia/Reperfusion by Stimulating PI3K-Akt-GSK3β Pathway and Preserving Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A multifunctional peptide from chromogranin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. abmgood.com [abmgood.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the this compound region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gene-quantification.de [gene-quantification.de]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]